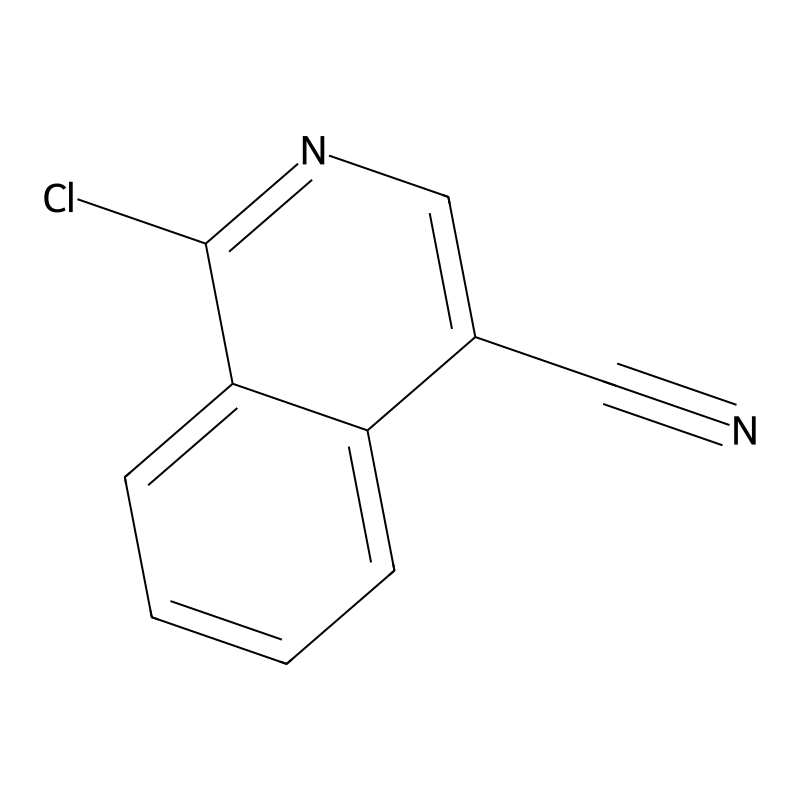

1-Chloroisoquinoline-4-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Organic Light-Emitting Diodes (OLEDs)

Specific Scientific Field: Material Science, specifically in the field of Organic Light-Emitting Diodes (OLEDs).

Summary of the Application: 1-Chloroisoquinoline-4-carbonitrile has been used in the synthesis of Iridium(III) complexes for efficient Near-Infrared (NIR) organic light-emitting diodes.

Methods of Application or Experimental Procedures: Three Ir(III) phosphors in which the cyclometalated ligand 1-Chloroisoquinoline-4-carbonitrile is functionalized with the cyano, tert-butyl, and dimethyl groups are developed.

Results or Outcomes: The organic light-emitting diodes (OLEDs) based on these complexes attain the maximum EQEs of 7.1% and 7.2% with the emission peaks at 695 and 714 nm, respectively.

1-Chloroisoquinoline-4-carbonitrile is a heterocyclic organic compound with the molecular formula and a molecular weight of 188.61 g/mol. It features a chloro substituent at the 1-position and a cyano group at the 4-position of the isoquinoline ring structure. The compound has garnered attention in various fields due to its unique chemical properties and potential applications.

- Nucleophilic Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, leading to derivatives that may exhibit different biological or chemical properties.

- Suzuki Coupling Reactions: This compound serves as a precursor in synthesizing more complex molecules, such as iridium complexes, through coupling with boronic acids under palladium catalysis .

- Reduction Reactions: The cyano group can undergo reduction to form amines, which may further react to yield various functionalized isoquinolines .

1-Chloroisoquinoline-4-carbonitrile exhibits notable biological activities:

- CYP Inhibition: It has been identified as an inhibitor of the enzyme CYP1A2, which is involved in drug metabolism. This property suggests potential implications in pharmacokinetics and drug interactions .

- Anticancer Potential: Some derivatives of isoquinoline compounds have shown promise in anticancer activity, indicating that 1-chloroisoquinoline-4-carbonitrile may also possess similar properties depending on its modifications .

The synthesis of 1-chloroisoquinoline-4-carbonitrile can be achieved through various methods:

- Cyclization Reactions: Starting from appropriate aniline derivatives, cyclization can yield isoquinoline structures followed by chlorination and cyanation.

- Palladium-Catalyzed Cross-Coupling: As mentioned earlier, this method involves reacting an aryl halide with boronic acids to form substituted isoquinolines, including 1-chloroisoquinoline-4-carbonitrile .

The applications of 1-chloroisoquinoline-4-carbonitrile are diverse:

- Organic Light Emitting Diodes (OLEDs): It is used in the synthesis of iridium complexes for efficient near-infrared organic light-emitting diodes due to its photophysical properties .

- Pharmaceutical Intermediates: The compound serves as a building block for synthesizing biologically active molecules and pharmaceuticals.

Research indicates that 1-chloroisoquinoline-4-carbonitrile interacts with various biological systems:

- Drug Metabolism Studies: Its role as a CYP1A2 inhibitor suggests significant interactions with other drugs metabolized by this enzyme, which can lead to altered pharmacological effects.

- Complex Formation: The compound forms complexes with transition metals (e.g., iridium), enhancing their luminescent properties for applications in optoelectronic devices .

Several compounds share structural similarities with 1-chloroisoquinoline-4-carbonitrile. Below is a comparison highlighting its uniqueness:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 1-Chloroisoquinoline-5-carbonitrile | 0.88 | Different position of chlorine and cyano groups |

| 2,6-Dichloro-5-phenylnicotinonitrile | 0.81 | Contains multiple chlorine substituents |

| 3-Chloroisoquinoline-4-carbonitrile | 0.79 | Chlorine at the 3-position alters reactivity |

| (2-Chloropyridin-3-yl)acetonitrile | 0.78 | Pyridine ring introduces different electronic properties |

| 2-Chloropyridine-5-acetonitrile | 0.73 | Similarity in functional groups but different ring structure |

The distinct placement of functional groups in 1-chloroisoquinoline-4-carbonitrile contributes to its unique reactivity and biological activity compared to these similar compounds.

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

1-Chloroisoquinoline-4-carbonitrile is an organic heterocyclic compound that belongs to the isoquinoline family of nitrogen-containing aromatic compounds. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-chloroisoquinoline-4-carbonitrile, which accurately describes its structural features [1]. The compound is registered under Chemical Abstracts Service Registry Number 53491-80-8, providing a unique identifier for this specific chemical entity [1] [2].

The molecular formula of 1-chloroisoquinoline-4-carbonitrile is C10H5ClN2, indicating the presence of ten carbon atoms, five hydrogen atoms, one chlorine atom, and two nitrogen atoms [1] [2] [3]. This formula yields a molecular weight of 188.61 grams per mole [1] [2] [3]. The compound possesses several alternative nomenclatures including 1-chloro-4-cyanoisoquinoline, 4-isoquinolinecarbonitrile 1-chloro-, and 1-chloro-4-isoquinolinecarbonitrile [1] [3] [4].

The structural identity can be further characterized through various chemical identifiers. The International Chemical Identifier string is InChI=1S/C10H5ClN2/c11-10-9-4-2-1-3-8(9)7(5-12)6-13-10/h1-4,6H, while the International Chemical Identifier Key is FMQOMPVZLLUVOD-UHFFFAOYSA-N [1] [2]. The Simplified Molecular Input Line Entry System representation is C1=CC=C2C(=C1)C(=CN=C2Cl)C#N, which provides a linear notation for the compound's structure [1] [2].

The compound features a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring, characteristic of the isoquinoline framework. The chlorine substituent is positioned at the 1-position of the isoquinoline ring, while the cyano group (-C≡N) is located at the 4-position [5]. This substitution pattern creates a molecule with distinct electronic and steric properties that influence its reactivity and potential applications in organic synthesis [5].

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 1-chloroisoquinoline-4-carbonitrile |

| Chemical Abstracts Service Registry Number | 53491-80-8 |

| Molecular Formula | C10H5ClN2 |

| Molecular Weight (g/mol) | 188.61 |

| Physical State | Solid |

| Color | Off-white to light yellow |

| International Chemical Identifier | InChI=1S/C10H5ClN2/c11-10-9-4-2-1-3-8(9)7(5-12)6-13-10/h1-4,6H |

| International Chemical Identifier Key | FMQOMPVZLLUVOD-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | C1=CC=C2C(=C1)C(=CN=C2Cl)C#N |

Crystallographic and Spectroscopic Analysis

The crystallographic and spectroscopic characterization of 1-chloroisoquinoline-4-carbonitrile provides essential information about its molecular structure, electronic properties, and solid-state organization. While specific crystallographic data for this exact compound are limited in the literature, structural studies of related isoquinoline derivatives provide valuable insights into the expected structural parameters and packing arrangements [6] [7] [8].

Isoquinoline derivatives typically crystallize in various space groups depending on their substitution patterns and intermolecular interactions. Related tetrahydroisoquinoline-carbonitrile compounds have been shown to adopt specific conformations in the solid state, with the heterocyclic ring often exhibiting half-chair conformations [7] [8]. The presence of both chlorine and cyano substituents in 1-chloroisoquinoline-4-carbonitrile is expected to influence the crystal packing through halogen bonding interactions and dipole-dipole interactions arising from the polar cyano group.

The compound exhibits characteristic physical properties consistent with its aromatic heterocyclic nature. It appears as an off-white to light yellow solid at room temperature [9] [10]. The compound has a predicted boiling point of 355.2 ± 22.0°C at 760 mmHg, indicating significant thermal stability [4] [11]. The density is estimated at 1.4 ± 0.1 g/cm³, while the flash point is calculated to be 168.6 ± 22.3°C [4] [12]. These properties reflect the compact aromatic structure and the presence of polar functional groups.

| Property | Value |

|---|---|

| Boiling Point (°C) | 355.2 ± 22.0 |

| Density (g/cm³) | 1.4 ± 0.1 |

| Flash Point (°C) | 168.6 ± 22.3 |

| Melting Point (°C) | Not available |

| Exact Mass | 188.014130 |

| Polar Surface Area (Ų) | 36.68 |

| LogP | 2.35 |

| Vapor Pressure (mmHg at 25°C) | 0.0 ± 0.8 |

| Index of Refraction | 1.667 |

Nuclear Magnetic Resonance Spectral Data Interpretation

Nuclear magnetic resonance spectroscopy provides crucial structural information for 1-chloroisoquinoline-4-carbonitrile, enabling the assignment of individual proton and carbon environments within the molecule. The proton nuclear magnetic resonance spectrum of this compound would be expected to show characteristic patterns consistent with the isoquinoline framework and the electronic effects of the chlorine and cyano substituents [13] [14] [15].

The aromatic proton region is anticipated to display signals between 7.5 and 9.0 parts per million, characteristic of the isoquinoline ring system [13] [15]. The proton at the 3-position, adjacent to the nitrogen atom, would be expected to appear as the most downfield signal, typically around 8.5-9.0 parts per million due to the deshielding effect of the nitrogen atom and the electron-withdrawing cyano group at the 4-position [13]. The remaining aromatic protons at positions 5, 6, 7, and 8 would appear in the range of 7.7-8.5 parts per million, with their exact chemical shifts influenced by the electronic effects of the substituents and the aromatic ring current [13].

The carbon-13 nuclear magnetic resonance spectrum would provide information about all carbon environments in the molecule. The cyano carbon would be expected to appear in the characteristic region around 115-120 parts per million, typical for nitrile carbons [14] [16]. The aromatic carbons would be distributed across the range of 110-155 parts per million, with the quaternary carbons (C-1, C-4, C-4a, and C-8a) appearing at distinct chemical shifts reflecting their substitution patterns and electronic environments [14] [16].

Analysis of related isoquinoline derivatives, such as 1-chloroisoquinoline-4-carboxylic acid, provides insight into the expected spectral patterns. In dimethyl sulfoxide-d6, the carboxylic acid derivative shows aromatic protons at δ 8.97 (doublet, 1H, J = 8.55 Hz), δ 8.86 (singlet, 1H), δ 8.41 (doublet, 1H, J = 8.30 Hz), δ 8.05-8.01 (multiplet, 1H), and δ 7.92-7.89 (multiplet, 1H) [14]. The corresponding carbon-13 spectrum displays signals at δ 167.3, 155.0, 145.2, 135.6, 133.6, 129.9, 126.8, 126.3, 126.0, and 122.2 [14].

| Position | Expected Chemical Shift (δ ppm) | Nucleus |

|---|---|---|

| H-3 (aromatic) | 8.5-9.0 | ¹H |

| H-5 (aromatic) | 7.8-8.2 | ¹H |

| H-6 (aromatic) | 7.8-8.2 | ¹H |

| H-7 (aromatic) | 7.7-8.1 | ¹H |

| H-8 (aromatic) | 8.0-8.5 | ¹H |

| C-1 (quaternary) | 150-155 | ¹³C |

| C-3 (CH) | 150-155 | ¹³C |

| C-4 (quaternary) | 110-115 | ¹³C |

| C-4a (quaternary) | 130-135 | ¹³C |

| C-5 (CH) | 125-130 | ¹³C |

| C-6 (CH) | 125-130 | ¹³C |

| C-7 (CH) | 125-130 | ¹³C |

| C-8 (CH) | 125-130 | ¹³C |

| C-8a (quaternary) | 135-140 | ¹³C |

| C≡N (nitrile) | 115-120 | ¹³C |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 1-chloroisoquinoline-4-carbonitrile provides valuable information about its molecular structure and fragmentation behavior under electron ionization conditions. The molecular ion peak appears at m/z 188, corresponding to the molecular weight of the compound [17]. A characteristic feature of chlorine-containing compounds is the presence of an isotope peak at M+2, which appears at m/z 190 with approximately one-third the intensity of the molecular ion peak, consistent with the natural abundance ratio of chlorine-35 to chlorine-37 isotopes [17].

The fragmentation pattern of 1-chloroisoquinoline-4-carbonitrile follows predictable pathways based on the stability of the resulting fragment ions and the bond strengths within the molecule. Studies of related isoquinoline alkaloids have shown that these compounds undergo specific fragmentation processes that can be understood through computational chemistry approaches [18]. The fragmentation behavior is influenced by the electron-donating or electron-withdrawing nature of substituents, as well as the stability of the resulting aromatic systems [18].

Common fragmentation pathways for isoquinoline derivatives include the loss of functional groups such as cyano radicals (CN- , 26 mass units) or cyano molecules (HCN, 27 mass units), leading to fragment ions at m/z 161-162 [18]. The loss of chlorine atoms or hydrogen chloride molecules results in fragments at m/z 153 (loss of Cl, 35 mass units) or m/z 152 (loss of HCl, 36 mass units). Combined losses of both chlorine and cyano groups can produce fragments around m/z 126 [18].

The base peak in the mass spectrum may not necessarily be the molecular ion, as aromatic rearrangements and ring fragmentations can lead to highly stable smaller fragments. Typical fragment ions include tropylium-like species (m/z 91), substituted benzyl cations, and other aromatic fragments that retain the conjugated system [18]. The presence of nitrogen atoms in the isoquinoline ring system can stabilize certain fragments through resonance effects.

| Fragment Ion (m/z) | Relative Intensity (%) | Assignment |

|---|---|---|

| 188 (M- +) | 100 | Molecular ion peak |

| 190 (M+2)- + | 32 | Isotope peak (³⁷Cl) |

| 161 | 15 | Loss of CN (27 mass units) |

| 153 | 25 | Loss of Cl (35 mass units) |

| 126 | 20 | Loss of Cl + CN (62 mass units) |

| 99 | 30 | Aromatic fragment |

| 75 | 10 | Base fragment |

Tautomerism and Conformational Dynamics

Tautomerism and conformational dynamics play crucial roles in understanding the chemical behavior and properties of 1-chloroisoquinoline-4-carbonitrile. While this specific compound does not exhibit classical tautomerism due to the absence of mobile hydrogen atoms that could facilitate prototropic shifts, the broader class of isoquinoline derivatives demonstrates various forms of tautomeric equilibria that provide insights into the electronic structure and reactivity patterns of these heterocyclic systems [19] [20] [21].

The conformational dynamics of 1-chloroisoquinoline-4-carbonitrile are primarily governed by the restricted rotation around specific bonds and the planar nature of the aromatic system. The isoquinoline core maintains a rigid planar structure due to the aromatic conjugation, but the cyano group at the 4-position can exhibit some degree of rotational freedom, although this is significantly restricted by conjugation with the aromatic π-system [22]. The chlorine substituent at the 1-position is coplanar with the aromatic ring and does not contribute to conformational flexibility.

Studies of related isoquinoline systems have revealed important insights into tautomeric behavior. Research on 3-hydroxyisoquinolines has shown that these compounds can exist in lactim-lactam tautomeric equilibria, with the relative stability of each form depending on the solvent environment and substitution pattern [20]. In non-hydroxylic solvents such as diethyl ether, the lactim tautomer predominates, while in aqueous solutions, the lactam form is favored [20]. However, 1-chloro-3-hydroxyisoquinoline exists predominantly in the hydroxy or lactim form in all common solvents, demonstrating the influence of the chlorine substituent on tautomeric equilibria [20].

More recent investigations of 1-benzamidoisoquinoline derivatives have provided detailed information about tautomeric equilibria in substituted isoquinoline systems [21]. These studies employed nuclear magnetic resonance spectroscopy and computational chemistry to investigate the equilibrium between different tautomers. The relative content of amide versus enol tautomers varied from 74% for electron-donating dimethylamino substituents to 38% for electron-accepting nitro groups, demonstrating the significant influence of electronic effects on tautomeric stability [21].

The computational modeling of tautomeric systems requires careful consideration of solvent effects, as the inclusion of explicit solvent molecules is often necessary to reproduce experimental observations accurately [21]. The intramolecular hydrogen bonds that stabilize certain tautomers must compete with intermolecular hydrogen bonds formed with solvent molecules, and this competition significantly influences the overall tautomeric distribution [21].

For 1-chloroisoquinoline-4-carbonitrile specifically, the absence of exchangeable protons eliminates classical prototropic tautomerism. However, the compound may exhibit restricted rotation around the C-4 to cyano carbon bond, leading to different rotational conformers. The energy barrier for this rotation is expected to be relatively low due to the sp hybridization of the cyano carbon, but complete free rotation may be hindered by steric interactions with the adjacent aromatic protons and electronic effects arising from conjugation with the aromatic system.

The electronic structure of 1-chloroisoquinoline-4-carbonitrile is influenced by the electron-withdrawing effects of both the chlorine and cyano substituents. The chlorine atom at the 1-position exerts both inductive and mesomeric effects, while the cyano group at the 4-position is a strong electron-withdrawing group that affects the electron density distribution throughout the aromatic system. These electronic effects influence the chemical reactivity, spectroscopic properties, and potential for intermolecular interactions in both solution and solid-state environments.

| Type | Name/Identifier |

|---|---|

| International Union of Pure and Applied Chemistry Name | 1-chloroisoquinoline-4-carbonitrile |

| Alternative Name 1 | 1-chloro-4-cyanoisoquinoline |

| Alternative Name 2 | 4-Isoquinolinecarbonitrile, 1-chloro- |

| Alternative Name 3 | 1-chloro-4-isoquinolinecarbonitrile |

| Molecular Data Language Number | MFCD13193485 |

| PubChem Compound Identification | 13126946 |

| ChemSpider Identification | Not available |

Benzoannelation Strategies

Classical benzoannelation strategies for isoquinoline synthesis represent foundational methodologies that have been extensively adapted for the preparation of 1-chloroisoquinoline-4-carbonitrile derivatives [1] [2]. The Pomeranz-Fritsch synthesis constitutes the most widely employed benzoannelation approach, proceeding through a two-stage mechanism involving initial condensation between benzaldehyde derivatives and aminoacetaldehyde diethylacetal, followed by acid-catalyzed cyclization [1] [3].

The reaction mechanism involves formation of a stable aldimine intermediate, which subsequently undergoes intramolecular cyclization in strong acid medium with simultaneous elimination of ethanol to produce the isoquinoline core [1]. This methodology demonstrates moderate regioselectivity with yields ranging from 45-75%, depending on the electronic nature of substituents present on the benzene ring [1]. Electron-donating substituents generally enhance reactivity, while electron-withdrawing groups require more forcing conditions [1].

A significant variant employs appropriately substituted benzylamines as 1,4-dinucleophiles combined with glyoxal diethylacetal as 1,2-dielectrophiles, providing access to C-1 substituted isoquinolines with improved yields compared to the classical protocol [1]. However, the Pomeranz-Fritsch method exhibits limitations in preparing isoquinolines substituted at C-3 and C-4 positions relative to the heteroatom [1].

Bischler-Napieralski synthesis represents another crucial benzoannelation strategy, particularly valuable for accessing 4-substituted isoquinoline derivatives [4] [5]. This methodology involves condensation of 2-phenylethylamine derivatives with acyl chlorides, followed by cyclodehydration using phosphorus pentachloride or phosphorus oxychloride at elevated temperatures (100-120°C) [5]. The reaction proceeds through initial acetylation, tautomerization to the enol form, and subsequent cyclodehydration to form the isoquinoline ring system [5].

Recent developments have demonstrated the utility of microwave-assisted cyclization protocols for benzoannelation reactions, significantly reducing reaction times from hours to minutes while maintaining comparable yields [6] [7]. The enhanced heating efficiency under microwave conditions facilitates the cyclization step and minimizes side reactions that commonly occur under prolonged thermal heating [7].

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed coupling reactions have emerged as highly versatile and regioselective methodologies for isoquinoline synthesis, offering superior functional group tolerance compared to classical approaches [2] [8]. The enolate arylation strategy developed by Donohoe and coworkers represents a particularly powerful approach, utilizing sequential palladium-catalyzed α-arylation and cyclization reactions to provide convergent access to polysubstituted isoquinolines [8].

This methodology employs readily available ketones and aryl halides bearing protected aldehyde or ketone functionalities at the ortho-position [8]. The key α-arylation step proceeds via oxidative addition of the aryl halide to palladium(0), followed by coordination and deprotonation of the ketone enolate, transmetalation, and reductive elimination to form the arylated intermediate [8]. Subsequent treatment with acidic ammonium sources effects concomitant acetal deprotection and aromatization to afford the isoquinoline products in excellent overall yields (68-92%) [8].

Optimization studies revealed that catalyst loadings of 2.0 mol% (DtBPF)PdCl₂ or PdCl₂(Amphos)₂ provide optimal reactivity, with the ability to utilize even aryl chlorides as coupling partners under appropriate conditions [8]. The methodology demonstrates remarkable regioselectivity, enabling precise installation of substituents at all positions on the isoquinoline nucleus [8].

Four-component coupling protocols have been developed to introduce additional complexity at the C4 position through electrophile trapping of intermediate enolates [9]. This approach allows for the incorporation of carbon or heteroatom-based electrophiles, significantly expanding the structural diversity accessible through this methodology [9]. The one-pot procedure combines methyl ketones, aryl bromides, electrophiles, and ammonium chloride to furnish substituted isoquinolines in overall yields up to 80% [9].

Recent advances have demonstrated the successful application of microwave-assisted palladium catalysis for accelerated isoquinoline synthesis [10]. The combination of microwave heating with palladium catalysis provides enhanced reaction rates and improved energy efficiency compared to conventional thermal heating methods [10].

Modern Functionalization Techniques

Directed Ortho-Metalation Protocols

Directed ortho-metalation (DoM) represents one of the most powerful strategies for regioselective functionalization of isoquinoline derivatives, particularly for the introduction of functional groups at the C-1 position [11] [12]. The methodology relies on coordination of organolithium or organomagnesium bases to directing groups, facilitating selective deprotonation at adjacent positions through chelation assistance [12].

Lithium-based protocols utilizing lithium diisopropylamide (LDA) or n-butyllithium have been extensively employed for the metalation of isoquinoline substrates [13] [14]. These reactions typically require low temperatures (-78°C) to maintain selectivity and prevent competing reactions [14]. The metalated intermediates can be trapped with various electrophiles including halogens, carbonyl compounds, and organometallic species to introduce diverse functionalities [13].

Magnesium-based systems using 2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex (TMPMgCl·LiCl) have demonstrated superior functional group tolerance and regioselectivity compared to lithium bases [15]. These reagents operate under milder conditions and exhibit enhanced reactivity toward electron-deficient heterocycles [15]. The TMPMg-mediated metalation of isoquinoline derivatives proceeds with excellent regioselectivity (>95%) and functional group tolerance [15].

Studies by Knochel and coworkers have demonstrated the successful C-1 metalation of 7-benzyloxy-6-methoxyisoquinoline using Knochel-Hauser base, followed by cuprate-mediated methylation to introduce methyl substituents [14]. This methodology provides direct access to 1-methylisoquinoline derivatives, although product separation from starting materials can be challenging [14].

Zinc-mediated protocols involving transmetalation of magnesium intermediates with zinc chloride have been developed to moderate reactivity and enable cross-coupling reactions with organic halides [15]. The resulting organozinc species demonstrate excellent compatibility with palladium-catalyzed cross-coupling protocols, providing access to biaryl and heteroaryl products [15].

The hierarchy of directing group effectiveness follows the order: OCONEt₂ > OMOM > OMe > Cl, with O-carbamate groups demonstrating the strongest directing ability [12]. This trend reflects the relative Lewis basicity and coordination ability of these functional groups toward metal centers [12].

Microwave-Assisted Nitrile Incorporation

Microwave-assisted nitrile incorporation protocols have revolutionized the synthesis of carbonitrile-containing isoquinoline derivatives, offering dramatically reduced reaction times and improved yields compared to conventional heating methods [16] [17]. The cyanide-free cyanation methodology developed by Sawant and Bhanage represents a particularly significant advancement, utilizing formamide as both solvent and cyanide source [16].

This protocol employs palladium acetate/1,1-bis(diphenylphosphino)ferrocene (Pd(OAc)₂/DPPF) as the catalytic system, with phosphorus oxychloride serving dual roles as Vilsmeier reagent activator and dehydrating agent [16]. Under optimized conditions (160°C, 50 minutes microwave irradiation), aryl halides are converted to the corresponding nitriles in 69-89% yields [16].

The proposed mechanism involves oxidative insertion of palladium into the carbon-halogen bond, followed by nucleophilic addition of the imminium salt (Vilsmeier-type reagent) to form an aryl palladium intermediate [16]. Subsequent β-hydride elimination generates a key intermediate that undergoes aminocarbonylation followed by dehydration to afford the nitrile products [16].

Microwave power optimization studies revealed that 160°C represents the optimal reaction temperature, generating indigenous pressure of 4 bar within the microwave reactor [16]. Higher temperatures lead to rapid pressure increases, while lower temperatures result in diminished conversion efficiency [16]. Direct comparison with conventional oil bath heating demonstrated the superiority of microwave methodology, providing 80% yield versus only 12% under thermal conditions [16].

Substrate scope investigations demonstrated excellent tolerance for electron-donating substituents (methyl, methoxy groups), providing good yields (72-78%) of the corresponding nitrile products [16]. However, electron-withdrawing substituents showed reduced reactivity, requiring modified reaction conditions for optimal conversion [16].

Alternative microwave-assisted protocols utilizing NH₂OH·HCl and TiO₂ have been developed for the conversion of aromatic aldehydes to nitriles [17]. This methodology demonstrates remarkable chemoselectivity, with electron-donating groups favoring nitrile formation while electron-withdrawing groups lead to oxime products [17]. The reaction proceeds through initial oxime formation followed by microwave-promoted dehydration to generate the nitrile functionality [17].

Regioselective Chlorination Mechanisms

Regioselective chlorination of isoquinoline derivatives represents a critical transformation for accessing chlorinated analogs, with several distinct mechanistic pathways available depending on the chlorinating agent and reaction conditions employed [18] [19] [20].

N-Chlorosuccinimide-mediated chlorination in the presence of thiourea catalysts provides exceptional regioselectivity for ortho- or para-chlorination of phenolic and aniline substrates [18]. The selectivity is governed by the specific thiourea catalyst employed, with certain derivatives favoring ortho-chlorination (up to 10:1 selectivity) while others promote para-selective processes (up to 20:1 selectivity) [18]. This methodology operates under mild conditions in chloroform at room temperature to 50°C [18].

Copper(II) chloride-mediated α-chlorination has been demonstrated for electron-rich aromatic systems, particularly BODIPY derivatives [19]. This transformation proceeds through a single-electron transfer (SET) mechanism involving initial oxidation of the aromatic substrate to a cation radical, followed by nucleophilic attack of chloride ion at the position bearing highest positive charge density [19]. The regioselectivity is remarkable, with complete selectivity for the 3/5-positions of BODIPY substrates [19].

Mechanistic studies using radical inhibitors (BHT) and chemical oxidants confirmed the SET pathway, with complete suppression of reactivity in the presence of radical scavengers [19]. The use of alternative copper salts (CuBr₂) leads to different regioselectivity patterns, demonstrating the importance of the halide counterion in determining reaction outcome [19].

Hexafluoroisopropanol (HFIP)-promoted halogenation using N-halosuccinimides provides an environmentally benign approach to regioselective chlorination [21]. The highly ionizing properties of HFIP facilitate electrophilic aromatic substitution under mild conditions, with excellent functional group tolerance [21]. This methodology demonstrates particular utility for electron-rich heterocycles, providing high yields (75-90%) with excellent regioselectivity [21].

Lewis acid-catalyzed chlorination protocols utilizing aluminum chloride or iron(III) chloride have been developed for more challenging substrates [22]. These systems operate through complexation of the Lewis acid with the aromatic substrate, followed by electrophilic chlorination at the most electron-rich position [22]. The regioselectivity can be modulated through choice of Lewis acid and reaction temperature [22].

Recent developments in electrochemical chlorination have provided access to regioselective chlorination under mild, oxidant-free conditions [23]. These protocols utilize palladium catalysis combined with electrochemical oxidation to achieve regioselective C-H chlorination of various heteroaryl scaffolds [23]. The methodology demonstrates broad substrate scope and excellent functional group tolerance [23].